Molecular Architecture: Unique Diarylmethyl Sulfamoyl Topology vs. Linear N‑Aryl Analogs
The target compound features a thiophen‑2‑yl(thiophen‑3‑yl)methyl substituent on the sulfamoyl nitrogen, creating a branched, three‑dimensional geometry not present in any commercialized N‑aryl or N‑triazinyl sulfamoyl thiophene‑2‑carboxylate [1]. This motif increases the number of heteroaromatic rings capable of engaging in π‑stacking and sulfur‑mediated interactions relative to the unsubstituted sulfamoyl analog (CAS 59337‑93‑8) or the linear N‑phenyl derivative GSK0660 [1].
| Evidence Dimension | Number of thiophene rings in sulfonamide substituent |
|---|---|
| Target Compound Data | 2 distinct thiophene rings (thiophen‑2‑yl + thiophen‑3‑yl) attached to a single methylene carbon |
| Comparator Or Baseline | Methyl 3‑sulfamoylthiophene‑2‑carboxylate: 0 thiophene rings; GSK0660: 0 thiophene rings (methoxy‑phenylamino substituent) |
| Quantified Difference | 2 vs. 0 additional thiophene rings; topological polar surface area ~139 Ų (estimated for sulfonamide analog) vs. ~90–100 Ų (GSK0660 class) |
| Conditions | Calculated from 2D structure (PubChem computed properties) |
Why This Matters
The additional thiophene rings expand the pharmacophoric space, potentially enabling orthogonal binding modes that are unattainable with simpler analogs, which is critical for hit‑to‑lead programs targeting novel binding pockets.
- [1] PubChem. N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide – Computed Properties. CID 119104247. View Source
